molecular formula C15H9N3OS B11844305 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one

1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one

Cat. No.: B11844305
M. Wt: 279.3 g/mol
InChI Key: GFFVGEFXFFISJN-UHFFFAOYSA-N
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Description

1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines the structural features of indeno, thiophene, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step reactions. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is often carried out in solvents like xylene, followed by the addition of a base to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions are common, especially at the amino and pyrimidine moieties.

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid in an organic solvent.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-(pyrimidin-5-yl)-8H-indeno[1,2-c]thiophen-8-one stands out due to its unique combination of indeno, thiophene, and pyrimidine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for designing novel compounds with tailored biological and physical properties.

Properties

Molecular Formula

C15H9N3OS

Molecular Weight

279.3 g/mol

IUPAC Name

3-amino-1-pyrimidin-5-ylindeno[1,2-c]thiophen-4-one

InChI

InChI=1S/C15H9N3OS/c16-15-12-11(9-3-1-2-4-10(9)13(12)19)14(20-15)8-5-17-7-18-6-8/h1-7H,16H2

InChI Key

GFFVGEFXFFISJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CN=CN=C4

Origin of Product

United States

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